

# An In-depth Technical Guide to the Biological Properties of C16 Galactosylceramide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **C16 Galactosylceramide**

Cat. No.: **B019202**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core biological properties of **C16 Galactosylceramide** (C16-GalCer), a crucial sphingolipid in cellular function and disease. It delves into its structure, metabolism, and multifaceted roles in membrane biology and cell signaling, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways.

## Core Properties and Structure

**C16 Galactosylceramide** is a glycosphingolipid composed of a ceramide backbone with a C16:0 fatty acid (palmitic acid) N-acylated to a sphingosine base, and a galactose sugar moiety attached to the primary hydroxyl group of the ceramide.<sup>[1]</sup> Its amphipathic nature, with a hydrophilic galactose headgroup and a hydrophobic ceramide tail, dictates its localization and function within cellular membranes.

## Physicochemical and Biophysical Data

Quantitative data for **C16 Galactosylceramide** and related compounds are summarized below, providing key parameters for experimental design and interpretation.

| Property                                                                  | Value                                                      | Reference                               |
|---------------------------------------------------------------------------|------------------------------------------------------------|-----------------------------------------|
| Molecular Formula                                                         | C <sub>40</sub> H <sub>77</sub> NO <sub>8</sub>            | <a href="#">[1]</a>                     |
| Molecular Weight                                                          | 700.05 g/mol                                               | <a href="#">[2]</a>                     |
| Purity                                                                    | >99%                                                       | <a href="#">[1]</a>                     |
| Appearance                                                                | White to off-white solid                                   |                                         |
| Solubility                                                                | Soluble in<br>Chloroform:Methanol (2:1)                    | <a href="#">[2]</a>                     |
| Storage Temperature                                                       | -20°C                                                      | <a href="#">[1]</a> <a href="#">[3]</a> |
| Stability                                                                 | At least 1 year at -20°C                                   | <a href="#">[1]</a>                     |
| Bilayer Periodicity (for C16:0-<br>Lactosyl-Ceramide)                     | ~65 Å (ordered phase), ~59 Å<br>(liquid crystalline phase) | <a href="#">[4]</a>                     |
| Chain-melting Transition<br>Temperature (for C16:0-<br>Lactosyl-Ceramide) | 78°C                                                       | <a href="#">[4]</a>                     |

## Metabolism: Synthesis and Degradation

The cellular levels of C16-GalCer are tightly regulated by the coordinated action of synthetic and degradative enzymes.

## Synthesis Pathway

The synthesis of C16-GalCer primarily occurs in the endoplasmic reticulum and involves two key enzymatic steps. First, ceramide synthase 6 (CerS6) or ceramide synthase 5 (CerS5) catalyzes the acylation of a sphingoid base with palmitoyl-CoA to form C16-ceramide.[\[5\]](#) Subsequently, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety from UDP-galactose to the C1 position of C16-ceramide.[\[6\]](#)



[Click to download full resolution via product page](#)

*Biosynthesis of C16 Galactosylceramide.*

## Degradation Pathway

The degradation of C16-GalCer occurs in the lysosomes. The primary enzyme responsible is galactosylceramidase (GALC), which hydrolyzes the glycosidic bond to release galactose and C16-ceramide.<sup>[7]</sup> A deficiency in GALC activity leads to the lysosomal storage disorder Krabbe disease.<sup>[7]</sup> The resulting C16-ceramide can be further metabolized by acid ceramidase into sphingosine and palmitic acid.



[Click to download full resolution via product page](#)

*Lysosomal degradation of C16 Galactosylceramide.*

## Biological Functions and Signaling

C16-GalCer plays a pivotal role in various cellular processes, primarily related to its structural function in membranes and its emerging role in cell signaling.

## Membrane Structure and Myelin Formation

Galactosylceramides are major components of the myelin sheath that insulates neuronal axons, with specific acyl chain lengths being crucial for myelin stability.<sup>[1][8]</sup> C16-GalCer, along with other galactosylceramides, contributes to the formation of specialized membrane microdomains, often referred to as lipid rafts. These domains are enriched in cholesterol and sphingolipids and are critical for the proper localization and function of membrane proteins.<sup>[9]</sup> The interaction of C16-GalCer with cholesterol and proteins like proteolipid protein (PLP) is essential for the assembly and maintenance of the compact myelin structure.<sup>[9]</sup>

## Cell Signaling

While direct signaling pathways initiated by C16-GalCer are still under investigation, its precursor, C16-ceramide, is a well-established signaling molecule involved in pathways regulating cell growth, apoptosis, and stress responses.<sup>[10]</sup> C16-ceramide has been shown to modulate the mTOR signaling pathway, a central regulator of cell metabolism and proliferation.<sup>[10][11]</sup>

Furthermore, galactosylceramides in the myelin sheath are proposed to participate in "glycosynapses," where trans-interactions between GalCer and other glycosphingolipids on apposing membranes trigger transmembrane signaling.<sup>[12][13][14]</sup> This signaling is thought to involve the clustering of membrane proteins like Myelin Oligodendrocyte Glycoprotein (MOG) and Proteolipid Protein (PLP), potentially influencing cytoskeletal dynamics and maintaining myelin integrity.<sup>[15]</sup>

### Hypothesized C16-Galactosylceramide Signaling in Oligodendrocytes



[Click to download full resolution via product page](#)

*Hypothetical signaling via C16-GalCer glycosynapses.*

## Role in Disease

Dysregulation of C16-GalCer metabolism is implicated in several neurological and other diseases.

- Krabbe Disease: A deficiency in the GALC enzyme leads to the accumulation of galactosylceramides, including C16-GalCer, and its cytotoxic metabolite psychosine, causing severe demyelination and neurodegeneration.[\[7\]](#)
- Multiple Sclerosis (MS): Altered levels of specific ceramide species, including C16-ceramide, are observed in MS lesions, suggesting a role in the inflammatory and neurodegenerative aspects of the disease.[\[5\]](#)[\[16\]](#)
- HIV Infection: Galactosylceramide can act as an alternative receptor for the HIV-1 envelope glycoprotein gp120, potentially facilitating viral entry into certain cell types.[\[2\]](#)
- Painful Diabetic Peripheral Neuropathy (PDPN): Reduced levels of GalCer in satellite glial cells are associated with impaired neuron-glia communication and the progression of neuropathic pain.[\[17\]](#)

## Experimental Protocols

### Extraction and Quantification of C16-Galactosylceramide

This protocol outlines a general workflow for the extraction and quantification of C16-GalCer from biological samples using HPLC.



[Click to download full resolution via product page](#)

*General workflow for C16-GalCer analysis.*

Protocol: Quantification of Galactosylceramide by HPLC

This protocol is adapted from established methods for the quantification of monohexosylceramides.[\[18\]](#)[\[19\]](#)[\[20\]](#)

### 1. Materials and Reagents:

- Chloroform, Methanol, Water (HPLC grade)
- Internal Standard (e.g., C12-Galactosylceramide or a fluorescently labeled analog)
- Sphingolipid ceramide N-deacylase (SCDase)
- Sodium acetate buffer (25 mM, pH 5.5) containing 5 mM CaCl<sub>2</sub> and 2.0% Triton X-100
- o-Phthalaldehyde (OPA) reagent
- Boric acid buffer (3% w/v, pH 10.5)
- 2-Mercaptoethanol
- Ethanol
- Normal-phase HPLC system with a fluorescence detector

### 2. Lipid Extraction:

- To 30  $\mu$ L of cell lysate, add 400  $\mu$ L of Chloroform:Methanol (1:1, v/v) and a known amount of internal standard.
- Incubate at 37°C for 2 hours.
- Add 200  $\mu$ L of Chloroform and 150  $\mu$ L of water, and vortex thoroughly.
- Centrifuge at 15,000 rpm for 5 minutes to separate the phases.
- Carefully collect the lower organic phase.
- Repeat the extraction of the upper phase with 200  $\mu$ L of Chloroform.
- Pool the organic phases and dry under a stream of nitrogen or using a SpeedVac concentrator.

### 3. Deacylation and Fluorescent Labeling:

- Resuspend the dried lipid extract in 27  $\mu$ L of sodium acetate buffer.
- Add 0.6 mU of SCDase and incubate at 37°C for 2-3 hours to hydrolyze GalCer to galactosylsphingosine (psychosine).
- Stop the reaction by adding 200  $\mu$ L of Chloroform:Methanol (1:1, v/v).
- Extract the lyso-glycosphingolipids as described in the lipid extraction steps.
- Dry the extracted lyso-glycosphingolipids.
- Resuspend the dried sample in 120  $\mu$ L of ethanol.
- Prepare the OPA reagent by mixing 10 mg of OPA in 0.1 mL of ethanol, 20  $\mu$ L of 2-mercaptoethanol, and 9.9 mL of boric acid buffer.
- Add 15  $\mu$ L of OPA reagent to the ethanol-resuspended sample.
- Incubate at 70°C for 60 minutes.
- Centrifuge at 15,000 rpm for 10 minutes and transfer the supernatant to an HPLC vial.

#### 4. HPLC Analysis:

- Inject the labeled sample onto a normal-phase silica column.
- Use an isocratic mobile phase, for example, n-hexane:isopropyl alcohol:water (73:26.5:0.5, v/v/v), at a flow rate of 2.0 mL/min.[19]
- Detect the OPA-derivatized galactosylsphingosine using a fluorescence detector with excitation at 340 nm and emission at 455 nm.[19]
- Quantify the amount of C16-GalCer by comparing the peak area to a standard curve generated with known amounts of C16-Galactosylceramide and normalized to the internal standard.

## Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and specific method for the quantification of different acyl chain variants of galactosylceramide.

### Protocol: LC-MS/MS Quantification of C16-Galactosylceramide

This protocol is a generalized procedure based on established lipidomics methods.[\[21\]](#)[\[22\]](#)[\[23\]](#)

#### 1. Sample Preparation:

- Perform lipid extraction as described in the HPLC protocol, using an appropriate deuterated C16-Galactosylceramide internal standard.

#### 2. LC Separation:

- Use a suitable LC column for lipid separation, such as a C18 reversed-phase column or a HILIC column for separating isomers.
- Employ a gradient elution with solvents such as water, methanol, and acetonitrile, often with additives like formic acid or ammonium formate to improve ionization.

#### 3. MS/MS Detection:

- Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
- Perform Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for C16-Galactosylceramide. The precursor ion will be  $[M+H]^+$ , and a characteristic product ion is often  $m/z$  264, corresponding to the sphingoid base fragment.
- Optimize instrument parameters such as cone voltage and collision energy for maximum sensitivity.
- Quantify C16-GalCer by comparing the peak area ratio of the analyte to the deuterated internal standard against a calibration curve.

## Conclusion

**C16 Galactosylceramide** is a fundamentally important sphingolipid with diverse biological roles. Its structural contribution to myelin is well-established, and its involvement in cellular signaling and disease is an active area of research. The technical information and protocols provided in this guide are intended to support further investigation into the multifaceted nature of this lipid, ultimately aiding in the development of new therapeutic strategies for associated disorders.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [avantiresearch.com](http://avantiresearch.com) [avantiresearch.com]
- 2. [caymanchem.com](http://caymanchem.com) [caymanchem.com]
- 3. C16 Galactosylceramide (d18:1/16:0) | TargetMol [targetmol.com]
- 4. Bilayer properties of totally synthetic C16:0-lactosyl-ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of neuron-specific deletion of the C16 ceramide synthetic enzymes in an animal model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [taylorandfrancis.com](http://taylorandfrancis.com) [taylorandfrancis.com]
- 8. Early microglial response, myelin deterioration and lethality in mice deficient for very long chain ceramide synthesis in oligodendrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly of Myelin by Association of Proteolipid Protein with Cholesterol- and Galactosylceramide-Rich Membrane Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. C16-ceramide and sphingosine 1-phosphate/S1PR2 have opposite effects on cell growth through mTOR signaling pathway regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [mdpi.com](http://mdpi.com) [mdpi.com]
- 12. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Co-clustering of galactosylceramide and membrane proteins in oligodendrocyte membranes on interaction with polyvalent carbohydrate and prevention by an intact cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. [Simultaneous quantification of glucosylceramide and galactosylceramide by HPLC]:Glycoscience Protocol Online Database [jcgdb.jp]
- 19. Simultaneous quantification of glucosylceramide and galactosylceramide by high-performance liquid chromatography using o-phtalaldehyde derivatives - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. longdom.org [longdom.org]
- 23. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Biological Properties of C16 Galactosylceramide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b019202#biological-properties-of-c16-galactosylceramide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)